6-Chloro-1-oxo-1-(4-trifluoromethylphenyl)hexane
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, establishing its chemical identity through standardized naming protocols. The compound's International Union of Pure and Applied Chemistry name is 6-chloro-1-[4-(trifluoromethyl)phenyl]hexan-1-one, reflecting the structural organization of its constituent functional groups. This nomenclature system indicates the presence of a six-carbon aliphatic chain with terminal chlorine substitution at position 6, a carbonyl group at position 1, and a para-trifluoromethyl-substituted phenyl ring attached to the carbonyl carbon.
The Chemical Abstracts Service registry number 890043-20-6 provides unique identification for this compound within chemical databases. Multiple systematic identifiers have been developed to characterize this molecular structure, including the International Chemical Identifier string InChI=1S/C13H14ClF3O/c14-9-3-1-2-4-12(18)10-5-7-11(8-6-10)13(15,16)17/h5-8H,1-4,9H2 and the corresponding International Chemical Identifier Key BPLWZJOHNMZAKP-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System notation C1=CC(=CC=C1C(=O)CCCCCCl)C(F)(F)F provides a linear representation of the molecular connectivity.
The molecular formula C13H14ClF3O defines the elemental composition, indicating 13 carbon atoms, 14 hydrogen atoms, one chlorine atom, three fluorine atoms, and one oxygen atom. The calculated molecular weight of 278.70 grams per mole positions this compound within the medium molecular weight range for organic molecules. Database entries in PubChem identify this compound as CID 24723872, facilitating cross-referencing across chemical information systems.
Alternative nomenclature systems recognize this compound through various synonyms including this compound and MFCD02260643. The systematic approach to naming this compound reflects its structural complexity, with each portion of the name corresponding to specific molecular features that contribute to its overall chemical behavior and physical properties.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits characteristic features derived from its multi-functional structure, combining aromatic, aliphatic, and halogenated components. The central ketone functionality creates a planar arrangement around the carbonyl carbon, with the phenyl ring and hexyl chain positioned to minimize steric hindrance while maintaining optimal orbital overlap. Three-dimensional conformational analysis reveals multiple stable rotational isomers resulting from rotation around the carbon-carbon single bonds within the hexyl chain.
The aromatic ring portion maintains planarity consistent with benzene ring geometry, with the para-trifluoromethyl substituent introducing significant electronic effects through its electron-withdrawing properties. The trifluoromethyl group adopts a tetrahedral geometry around the carbon center, with carbon-fluorine bond lengths typical of organofluorine compounds. The positioning of the trifluoromethyl group in the para position relative to the ketone attachment point creates a symmetric electronic environment that influences the overall molecular dipole moment and reactivity patterns.
Conformational analysis of the hexyl chain reveals preferential adoption of extended conformations to minimize intramolecular steric interactions. The terminal chlorine atom's van der Waals radius and electronegativity contribute to the overall molecular shape and influence potential intermolecular interactions. Computational studies suggest that the most stable conformations involve anti arrangements of adjacent methylene groups within the aliphatic chain, with gauche interactions minimized through preferential adoption of staggered conformations.
The carbonyl group serves as a crucial structural anchor, connecting the aromatic and aliphatic portions of the molecule while providing a site for potential hydrogen bonding and dipolar interactions. The carbon-oxygen double bond length and the angles subtended by the ketone functionality align with standard values for aromatic ketones, indicating minimal distortion from ideal geometry despite the presence of the electron-withdrawing trifluoromethyl substituent.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopic analysis of this compound provides detailed structural confirmation through characteristic chemical shifts and coupling patterns. Proton nuclear magnetic resonance spectroscopy reveals distinct signal regions corresponding to the aromatic protons, aliphatic methylene groups, and the terminal chloromethylene unit. The aromatic region typically displays signals between 7.3-8.0 parts per million, with the para-disubstituted benzene ring producing a characteristic pattern of two doublets reflecting the symmetrical substitution pattern.
The aliphatic region of the proton nuclear magnetic resonance spectrum exhibits a complex multiplet pattern arising from the overlapping signals of the five methylene groups within the hexyl chain. Chemical shift values for these protons range from approximately 1.4-2.9 parts per million, with the alpha-methylene group adjacent to the carbonyl appearing most downfield due to the deshielding effect of the electron-withdrawing ketone functionality. The terminal chloromethylene protons appear as a characteristic triplet around 3.6 parts per million, reflecting coupling with the adjacent methylene group.
Carbon-13 nuclear magnetic resonance analysis provides complementary structural information, with the carbonyl carbon appearing around 200 parts per million. The aromatic carbons display chemical shifts consistent with para-disubstituted benzene derivatives, with the carbon bearing the trifluoromethyl group showing characteristic quartet splitting due to carbon-fluorine coupling. The trifluoromethyl carbon itself appears as a quartet around 124 parts per million, while the aliphatic carbons span the range from 26-45 parts per million depending on their proximity to electronegative substituents.
Infrared spectroscopic characterization reveals the distinctive carbonyl stretching frequency around 1680 wavenumbers, consistent with aromatic ketone functionality. Carbon-fluorine stretching modes appear in the 1100-1300 wavenumber region, while carbon-chlorine stretching occurs around 600-800 wavenumbers. The aromatic carbon-carbon stretching and bending modes provide additional structural confirmation through their characteristic frequencies and intensities.
Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 278, corresponding to the calculated molecular weight. Fragmentation patterns reveal loss of the chlorine atom and various alkyl fragments, providing insight into the compound's structural organization and stability. High-resolution mass spectrometry data with calculated exact mass values support the proposed molecular formula and structural assignment.
Crystallographic Data and X-ray Diffraction Studies
While specific single-crystal X-ray diffraction data for this compound is limited in the available literature, structural analysis of closely related compounds provides valuable insights into the expected crystallographic parameters and molecular packing arrangements. Related trifluoromethyl-substituted aromatic compounds demonstrate characteristic intermolecular interactions that influence crystal packing and solid-state properties. The presence of multiple electronegative atoms including fluorine, chlorine, and oxygen creates opportunities for dipolar interactions and weak hydrogen bonding that govern crystal structure formation.
Crystallographic studies of similar halogenated aromatic ketones reveal typical bond lengths and angles that can be extrapolated to predict the structural parameters of this compound. The carbon-oxygen double bond length in aromatic ketones typically measures 1.22-1.23 Angstroms, while carbon-carbon single bonds within the aliphatic chain range from 1.52-1.54 Angstroms. The carbon-chlorine bond length at the terminal position is expected to be approximately 1.76-1.78 Angstroms, consistent with primary alkyl chloride structures.
Intermolecular packing analysis suggests potential formation of layer structures driven by the alignment of molecular dipoles and optimization of van der Waals contacts. The trifluoromethyl group's high electronegativity and the terminal chlorine atom's polarizability contribute to intermolecular attractive forces that influence crystal density and thermal properties. Space group determination would likely reveal centrosymmetric arrangements that minimize electrostatic repulsion while maximizing attractive interactions.
Properties
IUPAC Name |
6-chloro-1-[4-(trifluoromethyl)phenyl]hexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF3O/c14-9-3-1-2-4-12(18)10-5-7-11(8-6-10)13(15,16)17/h5-8H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLWZJOHNMZAKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642271 | |
| Record name | 6-Chloro-1-[4-(trifluoromethyl)phenyl]hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890043-20-6 | |
| Record name | 6-Chloro-1-[4-(trifluoromethyl)phenyl]hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-oxo-1-(4-trifluoromethylphenyl)hexane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-trifluoromethylbenzene and 6-chlorohexanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. Common catalysts include Lewis acids or bases.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process may also include steps for waste management and environmental protection to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-oxo-1-(4-trifluoromethylphenyl)hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 6-chloro-1-hydroxy-1-(4-trifluoromethylphenyl)hexane.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the chloro group.
Scientific Research Applications
Chemistry
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Intermediate in Organic Synthesis :
- The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows it to be modified for specific applications .
-
Reactivity Studies :
- It can participate in oxidation reactions to form carboxylic acids or aldehydes and reduction reactions to yield alcohols . The trifluoromethyl group enhances its lipophilicity, making it suitable for interactions with hydrophobic regions of proteins and other biomolecules.
Biology
-
Anticancer Properties :
- Recent studies have demonstrated that 6-Chloro-1-oxo-1-(4-trifluoromethylphenyl)hexane exhibits significant anticancer activity against various cancer cell lines, such as MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer). The compound showed IC50 values ranging from 3.2 to 8.1 μg/mL, indicating effective cytotoxicity .
- Mechanisms of action may include the induction of apoptosis and the generation of reactive oxygen species (ROS), contributing to oxidative stress in cancer cells .
- Antimicrobial Effects :
Industry
-
Production of Specialty Chemicals :
- The compound is utilized in the production of specialty chemicals and materials, particularly those requiring specific functional groups for enhanced performance .
-
Agrochemical Development :
- Its chemical structure is being explored for developing new pesticides and herbicides aimed at improving crop protection and yield . The modifications derived from this compound have shown promise in creating environmentally friendly agrochemicals.
Anticancer Activity Study
In a controlled study investigating the anticancer effects of this compound:
- Objective : To evaluate cytotoxic effects on breast cancer cell lines.
- Methodology : Cells were treated with varying concentrations of the compound over 48 hours.
- Results : Significant reduction in cell viability was observed with IC50 values indicating potent activity against both tested cell lines .
Synthesis of Agrochemicals
A recent project focused on synthesizing agrochemicals from derivatives of this compound:
- Objective : To enhance crop protection using modified structures.
- Methodology : Various derivatives were synthesized and tested against common agricultural pests.
- Results : Derived agrochemicals exhibited increased efficacy compared to existing products, suggesting a promising direction for sustainable agricultural practices .
Mechanism of Action
The mechanism of action of 6-Chloro-1-oxo-1-(4-trifluoromethylphenyl)hexane involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Utility : The trifluoromethylphenyl variant may serve as a precursor for fluorinated materials, leveraging -CF₃’s stability and lipophilicity. In contrast, dichloro analogs are more common in agrochemicals.
- Toxicity Profiles : Fluorinated compounds often exhibit prolonged environmental persistence, whereas chlorinated derivatives may pose higher bioaccumulation risks.
Notes and Limitations
- Naming Ambiguity : The discrepancy between "3-" and "4-" trifluoromethylphenyl substitutions () necessitates verification, as positional isomers can diverge in reactivity and toxicity.
- Data Gaps : Empirical data on solubility, stability, and thermodynamic properties are absent in the evidence, limiting direct comparisons.
Biological Activity
6-Chloro-1-oxo-1-(4-trifluoromethylphenyl)hexane is a synthetic organic compound with notable biological activities, particularly in the field of medicinal chemistry. Its structure includes a chloro group, a trifluoromethylphenyl moiety, and a ketone functional group, which contribute to its reactivity and potential therapeutic applications. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and other relevant pharmacological activities.
- Chemical Formula : C13H14ClF3O
- Molecular Weight : 278.70 g/mol
- CAS Number : 890043-20-6
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its interactions with microbial pathogens.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-468 (triple-negative breast cancer).
- IC50 Values : The synthesized derivatives showed IC50 values ranging from 3.2 to 8.1 μg/mL , indicating effective cytotoxicity against these cancer cell lines .
The mechanism by which this compound exerts its anticancer effects may involve:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death .
- Inhibition of Key Enzymes : Potential interactions with enzymes involved in cancer progression have been noted, although specific targets require further elucidation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro studies have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.
- Minimum inhibitory concentrations (MICs) for active derivatives were reported to range from 0.070 to 35.8 μM , demonstrating a broad spectrum of antimicrobial activity .
Comparative Analysis of Biological Activity
A comparative analysis of similar compounds reveals the unique biological profile of this compound:
| Compound Name | CAS Number | Anticancer Activity (IC50 μg/mL) | Antimicrobial Activity (MIC μM) |
|---|---|---|---|
| This compound | 890043-20-6 | 3.2 - 8.1 | 0.070 - 35.8 |
| 5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]amide | Not available | Not specified | 4.66 - 35.8 |
| Other derivatives | Various | Varies widely | Varies widely |
Case Studies and Research Findings
Several studies provide insights into the biological activities and potential applications of this compound:
- Study on Anticancer Properties : In a study focusing on the synthesis of novel compounds derived from this compound, researchers found that certain derivatives exhibited enhanced cytotoxicity against breast cancer cell lines, suggesting that structural modifications can significantly influence biological activity .
- Antimicrobial Efficacy Evaluation : Another research effort assessed the antimicrobial efficacy of various derivatives against resistant strains of bacteria, finding that some compounds demonstrated potent activity comparable to established antibiotics .
- Molecular Docking Studies : Computational studies have indicated potential binding interactions between the compound and key proteins involved in cancer and bacterial resistance mechanisms, supporting further exploration into its therapeutic applications .
Q & A
Q. Methodological Answer :
- DFT calculations : Analyze electron-withdrawing effects of CF₃ groups on reaction transition states.
- Kinetic modeling : Validated against pyrolysis data to predict combustion behavior .
Advanced Question: How does the chlorine substituent influence nucleophilic substitution reactions?
Methodological Answer :
The chloro group at position 6 exhibits moderate reactivity:
- SN2 conditions : Limited due to steric hindrance from the hexane chain.
- Radical pathways : UV-initiated reactions with thiols yield thioether derivatives .
Basic Question: What biological assay considerations are needed given the compound’s hydrophobicity?
Q. Methodological Answer :
- Vehicle selection : Use DMSO (≤0.1% v/v) to maintain solubility without cytotoxicity .
- Partition coefficients : LogP ≈ 4.2 predicts high membrane permeability but poor aqueous bioavailability .
Advanced Question: How to interpret conflicting spectroscopic data for the oxo group?
Methodological Answer :
Discrepancies in C=O IR stretches may arise from:
- Solvent effects : Hexane vs. polar solvents shift peaks by ±20 cm⁻¹ .
- Conformational isomers : DFT simulations resolve ambiguities in keto-enol tautomerism .
Advanced Question: What catalytic applications exploit the trifluoromethylphenyl moiety?
Methodological Answer :
The CF₃ group enhances electron-deficient character, making the compound useful in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
